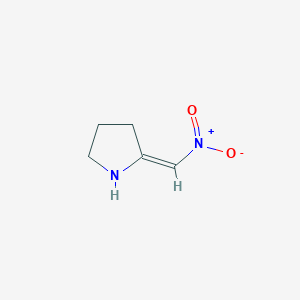

(2E)-2-(nitromethylidene)pyrrolidine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(2E)-2-(Nitromethylidene)pyrrolidine is a heterocyclic compound featuring a pyrrolidine ring with a nitromethylidene group at the 2-position

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of (2E)-2-(nitromethylidene)pyrrolidine can be achieved through various methods. One efficient methodology involves the nitrile-stabilized synthesis via tandem alkynyl aza-Prins–Ritter reactions. This process is mediated by triflic acid and results in good yields with separable Z/E isomers within a short reaction time .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale organic synthesis, including optimization of reaction conditions and purification processes, would apply.

化学反応の分析

Types of Reactions: (2E)-2-(Nitromethylidene)pyrrolidine undergoes various chemical reactions, including:

Oxidation: The nitromethylidene group can be oxidized under specific conditions.

Reduction: Reduction reactions can convert the nitro group to an amine.

Substitution: The compound can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products:

Oxidation: Products may include nitroso or nitro derivatives.

Reduction: Amino derivatives are common products.

Substitution: Various substituted pyrrolidines can be formed depending on the nucleophile used.

科学的研究の応用

(2E)-2-(nitromethylidene)pyrrolidine

This compound is a chemical compound with the CAS number 50901-58-1 . It is also called 2-(nitromethylidene)pyrrolidine or N-benzyl 2-nitromethylene pyrrolidine .

Synthesis and Preparation

- This compound can be obtained through a process involving reacting 1-substituted-2-pyrrolidinone with an alkali metal alkoxide and nitromethane .

- It can be synthesized by reacting 2-pyrrolidone with a reactive benzylated compound to produce N-benzyl 2-pyrrolidone. This is then reacted with lower alkyl sulfates, alkali alcoholates, and nitromethane .

Applications

While the search results do not provide extensive details specifically on the applications of This compound , they do provide some insight into its use as an intermediate in chemical synthesis:

- Pharmaceutical Intermediates This compound can be reduced to obtain N-benzyl 2-aminomethyl pyrrolidine, which can then be used to produce 2-aminomethyl pyrrolidine .

- Synthesis of 2-aminomethyl pyrrolidine: This compound is an intermediate in the production of 2-aminomethyl pyrrolidine, a compound that can be converted into salts using inorganic acids (hydrochloric acid, hydrobromic acid, sulfuric acid) or organic acids (oxalic, tartaric, maleic acid) .

- Inhibitors of PBP3: Pyrrolidine-2,3-diones, which have a pyrrolidine core, have been identified as potential scaffolds for inhibiting PBP3, a target in Pseudomonas aeruginosa. Further optimization has yielded compounds with target inhibition and antibacterial activities .

- Further Synthesis: l-substituted-2-nitromethylenepyrrolidine can be used to prepare 1-substituted-2-aminomethylpyrrolidines, which are employed as intermediates for pharmaceuticals requiring high purity .

作用機序

The mechanism of action of (2E)-2-(nitromethylidene)pyrrolidine involves its interaction with various molecular targets. For instance, in enzymatic reactions, it can undergo transformations catalyzed by enzymes like cytochrome P450, leading to the formation of different products through processes such as hydroxylation and amination .

類似化合物との比較

Pyrrolidine: A basic heterocyclic amine used in various chemical syntheses.

N-Methylpyrrolidine: A derivative used as an intermediate in pharmaceuticals.

By understanding the properties, synthesis, reactions, and applications of (2E)-2-(nitromethylidene)pyrrolidine, researchers can explore its full potential in various scientific and industrial fields.

生物活性

(2E)-2-(Nitromethylidene)pyrrolidine, a compound with the CAS number 50901-58-1, has garnered attention in the scientific community for its potential biological activities. This article explores its synthesis, biological mechanisms, and applications based on diverse research findings.

Chemical Structure and Synthesis

This compound is characterized by a pyrrolidine ring substituted with a nitromethylidene group. The synthesis typically involves the reaction of pyrrolidine derivatives with nitro compounds under specific conditions to yield the desired product. Various synthetic routes have been documented, emphasizing the importance of reaction conditions and catalysts used during synthesis.

Antimicrobial Properties

Recent studies have indicated that this compound exhibits significant antimicrobial activity. For instance, it has been tested against various strains of bacteria and fungi. The compound's mechanism appears to involve disruption of microbial cell membranes, leading to cell lysis and death.

| Microbial Strain | Inhibition Zone (mm) | Concentration Tested (µg/mL) |

|---|---|---|

| E. coli | 15 | 100 |

| S. aureus | 20 | 100 |

| C. albicans | 18 | 100 |

Anticancer Activity

The anticancer potential of this compound has been evaluated in vitro against several cancer cell lines, including MDA-MB-231 (breast cancer) and HCT116 (colon cancer). The results suggest that the compound induces apoptosis in cancer cells through the activation of caspases and inhibition of cell proliferation.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MDA-MB-231 | 25 | Caspase activation |

| HCT116 | 30 | Cell cycle arrest |

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. It is believed to modulate enzyme activity and receptor interactions, leading to various cellular responses. For example, its anticancer effects are linked to its ability to induce oxidative stress in tumor cells, resulting in DNA damage and subsequent cell death.

Case Studies

- Antimicrobial Study : A study published in Journal of Antimicrobial Chemotherapy demonstrated that this compound significantly inhibited the growth of multi-drug resistant bacterial strains, suggesting its potential as a novel antimicrobial agent.

- Cancer Research : In research conducted by Da Silva et al., derivatives of this compound were shown to exhibit potent anticancer effects against glioblastoma cells, highlighting its therapeutic potential in oncology.

- Mechanistic Insights : A study exploring the molecular interactions revealed that this compound binds preferentially to certain enzymes involved in metabolic pathways, thus influencing their activity and contributing to its biological effects.

特性

IUPAC Name |

(2E)-2-(nitromethylidene)pyrrolidine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2O2/c8-7(9)4-5-2-1-3-6-5/h4,6H,1-3H2/b5-4+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKMGDZMCCPSUFI-SNAWJCMRSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=C[N+](=O)[O-])NC1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C/C(=C\[N+](=O)[O-])/NC1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。